3-[(2,4-dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(2,4-Dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole intermediate with appropriate chlorinated phenyl derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole or thiadiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or thiadiazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(2,4-Dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and bacterial DNA gyrase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different additional rings or substituents.
Thiadiazine Derivatives: Compounds with similar thiadiazine rings but different additional rings or substituents.
Uniqueness
3-[(2,4-Dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific combination of triazole and thiadiazine rings, along with the dichlorophenoxy and methylphenyl substituents.
Properties
Molecular Formula |
C18H14Cl2N4OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-11-2-4-12(5-3-11)15-10-26-18-22-21-17(24(18)23-15)9-25-16-7-6-13(19)8-14(16)20/h2-8H,9-10H2,1H3 |
InChI Key |
SNFBFMXYENMOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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